molecular formula C23H26ClN7O3 B12364644 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

Cat. No.: B12364644
M. Wt: 488.0 g/mol
InChI Key: WEAJZXNPAWBCOA-RURCLPHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine core, a pyrrolidine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable amine and a diester precursor.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace certain functional groups with others, depending on the desired modifications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a suitable nucleophile.

Major Products

The major products formed from these reactions will depend on the specific functional groups being targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes, particularly those involving pyrimidine and pyrrolidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide shares structural similarities with other pyrimidine and pyrrolidine derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and isotopic labeling, which may confer specific properties not found in other similar compounds. This makes it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

488.0 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i9D2,14D2

InChI Key

WEAJZXNPAWBCOA-RURCLPHHSA-N

Isomeric SMILES

[2H]C1(CC[C@H](N1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)C([2H])([2H])O)[2H]

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.